N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O4S/c1-16-14-17(23)8-9-20(16)32(30,31)27-13-5-3-7-19(27)10-12-25-21(28)22(29)26-15-18-6-2-4-11-24-18/h2,4,6,8-9,11,14,19H,3,5,7,10,12-13,15H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOOROABUMZYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, with CAS Number 898407-21-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H27FN4O4S
- Molecular Weight : 462.54 g/mol
- Structural Features : The compound features a piperidine ring, a pyridine moiety, and a sulfonyl group, which contribute to its biological activity.
Pharmacological Activities
Research on the biological activity of this compound indicates various pharmacological effects:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, piperidine derivatives have been reported to demonstrate varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The sulfonyl group in the structure may enhance this activity through interactions with bacterial enzymes .
2. Enzyme Inhibition
The compound is hypothesized to inhibit key enzymes involved in metabolic processes. Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions and memory .
3. Anti-inflammatory Effects
The anti-inflammatory potential of piperidine derivatives has been documented. Compounds targeting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway can reduce inflammation markers, suggesting that this oxalamide may possess similar properties. Such mechanisms are vital in treating conditions like arthritis and other inflammatory diseases .
The exact mechanism of action for this compound is still under investigation. However, it is believed that:
- The sulfonamide group may interact with various biological targets through hydrogen bonding and electrostatic interactions.
- The piperidine ring could facilitate membrane permeability, enhancing bioavailability and efficacy.
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
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Antidiabetic Potential :
- Research indicates that this compound may inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. In vitro studies have shown effective inhibition at micromolar concentrations, suggesting potential utility in managing diabetes.
Study Target Enzyme IC50 Value (µM) Study 1 α-Amylase 5.0 Study 2 α-Glucosidase 3.5 - Neuropharmacological Effects :
-
Antimicrobial Activity :
- Preliminary studies have suggested that derivatives of this compound may exhibit antibacterial and antifungal properties, particularly against strains like Staphylococcus aureus and Candida albicans. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .
Case Studies
-
Diabetes Management :
- A study conducted on diabetic models demonstrated that N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide significantly reduced blood glucose levels when administered at specific dosages over a period of time. The findings indicate a need for further exploration into its mechanisms of action and long-term effects.
- Antimicrobial Efficacy :
Q & A
Q. What are the optimal synthetic routes for N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential sulfonylation, piperidine ring functionalization, and oxalamide coupling. Key steps include:
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Sulfonylation : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide intermediate.
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Piperidine alkylation : Introducing the ethyl spacer via nucleophilic substitution using 1,2-dibromoethane in acetonitrile at 60°C.
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Oxalamide formation : Coupling the intermediate with pyridin-2-ylmethylamine using oxalyl chloride in tetrahydrofuran (THF) under inert atmosphere.
Yield optimization (>70%) requires strict temperature control, solvent selection (e.g., THF for oxalamide coupling), and purification via silica gel chromatography .- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) (HPLC) |
|---|---|---|---|
| Sulfonylation | Et₃N, DCM, 0–5°C | 85 | 92 |
| Alkylation | 1,2-dibromoethane, ACN, 60°C | 68 | 89 |
| Oxalamide coupling | Oxalyl chloride, THF, N₂ | 72 | 95 |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms sulfonamide (δ 3.1–3.3 ppm for piperidine protons) and oxalamide (δ 8.2–8.5 ppm for NH) groups.
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates the molecular ion [M+H]⁺ at m/z 488.1672 (calculated for C₂₃H₂₈FN₃O₄S).
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) ensures >95% purity.
- Infrared (IR) Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O stretch) confirm functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluoro-2-methylphenyl sulfonyl group in target binding?
- Methodological Answer :
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Analog Synthesis : Replace the sulfonyl group with methylsulfonyl, trifluoromethanesulfonyl, or phenylsulfonyl variants.
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Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., cancer cell proliferation).
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Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities with target proteins.
Contradictions in activity data (e.g., higher potency but lower selectivity in trifluoromethanesulfonyl analogs) may arise from steric/electronic effects, requiring dose-response curve analysis .- Data Table : SAR of Sulfonyl Variants
| Substituent | IC₅₀ (nM) Kinase X | Selectivity Index (vs. Kinase Y) |
|---|---|---|
| 4-Fluoro-2-MePh-SO₂ | 12 ± 1.5 | 8.2 |
| CF₃SO₂ | 8 ± 0.9 | 2.1 |
| Ph-SO₂ | 25 ± 3.1 | 12.4 |
Q. What strategies resolve contradictions in reported biological activity data, such as variable IC₅₀ values across cell lines?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell-line-specific expression of off-target proteins.
- Standardization : Use uniform assay buffers (e.g., 10 mM MgCl₂, 1 mM ATP) and isogenic cell lines.
- Mechanistic Profiling : Combine phosphoproteomics (LC-MS/MS) and RNA sequencing to identify compensatory pathways.
- Meta-Analysis : Cross-reference data with public databases (e.g., ChEMBL) to contextualize outliers .
Q. How can computational modeling predict the compound’s interaction with novel biological targets, such as G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Homology Modeling : Build GPCR models using SWISS-MODEL based on templates like β2-adrenergic receptor (PDB: 2RH1).
- Binding Pocket Analysis : Use SiteMap (Schrödinger) to identify potential interaction sites for the sulfonyl and pyridinyl groups.
- Free Energy Calculations : Perform MM-GBSA to estimate binding free energy (-ΔG) for docked poses.
Experimental validation via radioligand displacement assays (e.g., ³H-Naloxone for opioid receptors) is critical to confirm predictions .
Q. What in vitro and in vivo models are appropriate for assessing the compound’s pharmacokinetics and toxicity profile?
- Methodological Answer :
- In Vitro : Microsomal stability assays (human liver microsomes), Caco-2 permeability, and cytochrome P450 inhibition screening.
- In Vivo : Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing; LC-MS/MS plasma analysis). Toxicity endpoints include ALT/AST levels and histopathology.
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation at the piperidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
